3-(2,3-dimethylphenyl)-2-(N-hydroxyimino)butanamide
Description
3-(2,3-dimethylphenyl)-2-(N-hydroxyimino)butanamide is an organic compound that belongs to the class of amides It features a butanamide backbone with a 2,3-dimethylphenyl group and a hydroxyimino functional group
Properties
CAS No. |
2169880-72-0 |
|---|---|
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dimethylphenyl)-2-(N-hydroxyimino)butanamide typically involves the following steps:
Formation of the Butanamide Backbone: This can be achieved through the reaction of butanoic acid with an amine under dehydrating conditions to form the amide bond.
Introduction of the 2,3-Dimethylphenyl Group: This step involves the substitution of a hydrogen atom on the butanamide backbone with a 2,3-dimethylphenyl group, often using a Friedel-Crafts acylation reaction.
Addition of the Hydroxyimino Group: The hydroxyimino group can be introduced through the reaction of the amide with hydroxylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of oxime derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers to modify their physical properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Biochemical Probes: It can be used as a probe to study biochemical pathways involving amide and oxime functionalities.
Medicine
Drug Development: The compound’s structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Agriculture: It can be used in the synthesis of agrochemicals, such as herbicides or pesticides.
Cosmetics: The compound may be used in the formulation of cosmetic products due to its potential bioactive properties.
Mechanism of Action
The mechanism of action of 3-(2,3-dimethylphenyl)-2-(N-hydroxyimino)butanamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the aromatic ring can engage in π-π interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2,3-dimethylphenyl)-2-(N-hydroxyimino)propanamide: Similar structure but with a shorter carbon chain.
3-(2,3-dimethylphenyl)-2-(N-hydroxyimino)pentanamide: Similar structure but with a longer carbon chain.
3-(2,3-dimethylphenyl)-2-(N-hydroxyimino)hexanamide: Similar structure but with an even longer carbon chain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
